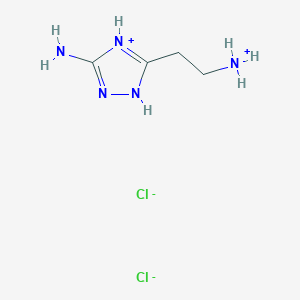![molecular formula C17H14N4S B7766313 5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766313.png)
5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical substance cataloged in the PubChem database. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound . The process may involve the use of hazardous chemicals, and appropriate personal protective equipment is recommended .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with adjustments for efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used in the study of chemical reactions and mechanisms.
Biology: Utilized in the analysis of biological samples and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Applied in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol include other substances cataloged in the PubChem database with comparable structures and properties. These compounds may share similar chemical reactions and applications but differ in specific details.
Uniqueness
This compound is unique due to its specific structural features and the particular reactions it undergoes. The compound’s distinct properties make it valuable for specialized applications in scientific research and industry .
Properties
IUPAC Name |
5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c22-17-18-16-15(19-20-17)13-8-4-5-9-14(13)21(16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMKJONDRDUVGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B7766241.png)



![4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one](/img/structure/B7766269.png)









